3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester is a chemical compound with a unique structure that combines a pyridine ring with a vinyl group and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-vinyl-pyridine and tert-butyl alcohol.
Esterification: The carboxylic acid group of 3-chloro-5-vinyl-pyridine is esterified using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Sodium azide (NaN3) for nucleophilic substitution.
Major Products Formed
Epoxides: Formed from the oxidation of the vinyl group.
Alcohols: Formed from the reduction of the ester group.
Amines: Formed from the substitution of the chlorine atom.
Scientific Research Applications
3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its reactive functional groups.
Pathways Involved: It may participate in pathways involving nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-vinyl-pyridine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
3-Chloro-5-ethyl-pyridine-2-carboxylic acid tert-butyl ester: Similar structure but with an ethyl group instead of a vinyl group.
Properties
CAS No. |
1386986-41-9 |
---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
tert-butyl 3-chloro-5-ethenylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-5-8-6-9(13)10(14-7-8)11(15)16-12(2,3)4/h5-7H,1H2,2-4H3 |
InChI Key |
CZUJCIHKURWYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.